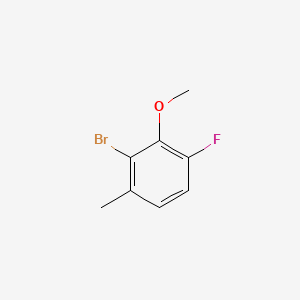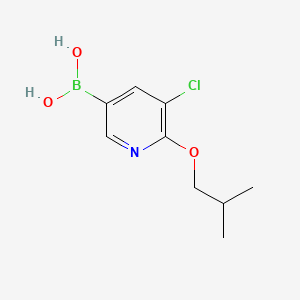
4-(3-Bromo-5-chlorophenyl)morpholine
Vue d'ensemble
Description
4-(3-Bromo-5-chlorophenyl)morpholine, also known as 4BCPM, is an organic compound with a wide range of applications in the fields of synthetic chemistry, drug development, and biochemical research. Its unique structure and properties make it a versatile and valuable tool for scientists in the laboratory.
Applications De Recherche Scientifique
Pharmacological and Biological Activities
Research has highlighted the diverse biological and pharmacological activities of compounds structurally related to 4-(3-Bromo-5-chlorophenyl)morpholine. For instance, the broader class of chlorogenic acids, which share a phenolic structure with chlorophenyl derivatives, demonstrates significant antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. These compounds have been shown to modulate lipid metabolism and glucose levels, offering therapeutic potential for metabolic disorders such as diabetes and obesity (Naveed et al., 2018).
Furthermore, morpholine derivatives, possessing the morpholine ring, exhibit a wide range of pharmacological profiles. These include activities as central nervous system stimulators and in lipid and glucose metabolism regulation, highlighting the chemical versatility and potential medicinal applications of morpholine and its derivatives (Asif & Imran, 2019).
Environmental Impact and Toxicology
The environmental impact of chlorophenols, closely related to this compound, has been extensively studied. Chlorophenols generally exhibit moderate toxicity to both mammalian and aquatic life, but their persistence and bioaccumulation potential vary significantly depending on environmental conditions (Krijgsheld & Gen, 1986). This research underscores the importance of understanding the environmental fate and ecological risks associated with chlorophenyl compounds.
Synthetic Applications
On the synthetic front, compounds featuring the morpholine moiety, such as this compound, are integral in the development of various pharmacologically active molecules. The versatility of the morpholine ring allows for the creation of a broad array of derivatives with significant biological activities, highlighting its importance in drug design and synthesis (Mohammed et al., 2015).
Propriétés
IUPAC Name |
4-(3-bromo-5-chlorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPUQUIHTVGPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682195 | |
| Record name | 4-(3-Bromo-5-chlorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1259445-15-2 | |
| Record name | 4-(3-Bromo-5-chlorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/no-structure.png)
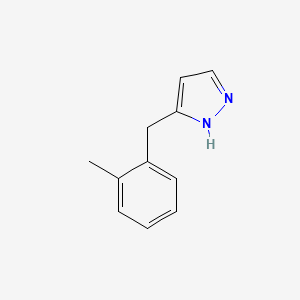
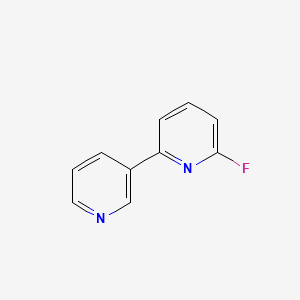


![6-Methyl-2-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B578306.png)

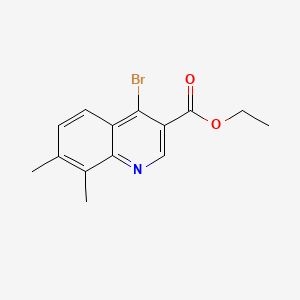
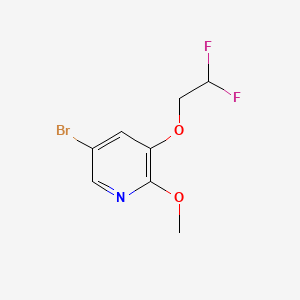
![4-Methyl-[2,3'-bipyridin]-5'-amine](/img/structure/B578316.png)
